![molecular formula C12H21NO4 B2818909 (1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid CAS No. 2580096-98-4](/img/structure/B2818909.png)
(1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a cyclobutane derivative, which means it contains a four-membered ring in its structure. The “1,2-Dimethyl” indicates that there are two methyl groups attached to the first and second carbon atoms of the cyclobutane ring. The “[(2-methylpropan-2-yl)oxycarbonylamino]” part suggests that there is an amide functional group attached to the second carbon of the ring, with a tert-butyl group attached to the carbonyl carbon of the amide. The “cyclobutane-1-carboxylic acid” part indicates that there is a carboxylic acid functional group attached to the first carbon of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the four-membered cyclobutane ring, which is known to have a certain degree of strain due to its small ring size. The presence of the amide and carboxylic acid functional groups would introduce polar characteristics to the molecule, and the tert-butyl group would provide some steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The polar nature of the amide and carboxylic acid functional groups would likely make this compound soluble in polar solvents. The presence of the tert-butyl group might increase its solubility in non-polar solvents .Scientific Research Applications
Antibacterial Activity
(1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid: has demonstrated antibacterial properties against specific strains. Researchers have evaluated its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against bacterial species such as Escherichia coli ATCC 25,922 . Further studies explore its mechanism of action and potential clinical applications.
Peptidomimetics
The compound serves as a valuable building block for peptidomimetics. Specifically, it contributes to the construction of active peptidomimetics by introducing constraints into peptide backbones. The stable quaternary α-carbon and attached substituents play a crucial role in designing bioactive molecules .
Stereoselectivity Studies
Researchers have investigated the stereoselectivity of (1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid derivatives. These studies explore reductive amination reactions, focusing on both the catalyst used and the resulting stereochemistry. Understanding the stereochemical outcomes enhances our knowledge of synthetic pathways and potential applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(1R,2S)-1,2-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-10(2,3)17-9(16)13-12(5)7-6-11(12,4)8(14)15/h6-7H2,1-5H3,(H,13,16)(H,14,15)/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGLCFCRDDQZCL-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1(C)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@]1(C)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-butyl-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2818827.png)
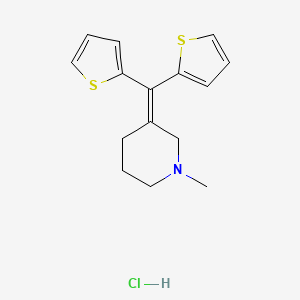

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2818834.png)
![3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2818836.png)
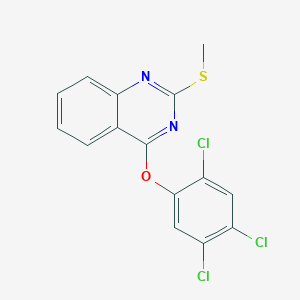
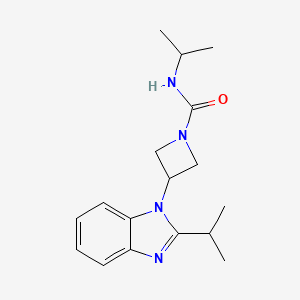
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2818840.png)

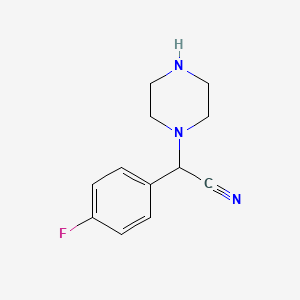
![4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2818846.png)
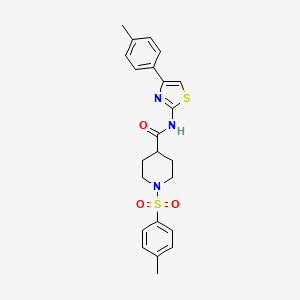
![N-([2,3'-bifuran]-5-ylmethyl)-1-naphthamide](/img/structure/B2818849.png)